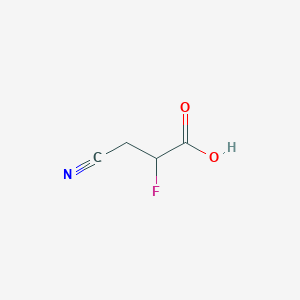
2,2-Difluorocyclohexanamine formate
Vue d'ensemble
Description
2,2-Difluorocyclohexanamine formate is a useful research compound. Its molecular formula is C7H11F2NO2 and its molecular weight is 179.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
2,2-Difluorocyclohexanamine formate plays a vital role in biochemical reactions due to its strong reducing properties. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with formate dehydrogenase, an enzyme that catalyzes the oxidation of formate to carbon dioxide . This interaction is essential for the regeneration of NAD(P)H, which is crucial for various metabolic processes. Additionally, this compound can interact with other oxidoreductases, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of formate dehydrogenase, leading to changes in the levels of NAD(P)H and subsequently affecting metabolic fluxes . Moreover, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular responses and functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of formate dehydrogenase, facilitating the transfer of electrons and the oxidation of formate to carbon dioxide . This binding interaction is crucial for the enzyme’s catalytic activity and stability. Additionally, the compound can inhibit or activate other enzymes by altering their conformation and binding affinity for substrates . These molecular interactions lead to changes in gene expression and metabolic pathways, influencing overall cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important factors in laboratory settings. The compound is relatively stable under standard storage conditions, but its effects on cellular function can change over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression . These changes are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to formate metabolism . It interacts with enzymes such as formate dehydrogenase and other oxidoreductases, influencing the levels of NAD(P)H and other metabolites . These interactions can affect metabolic fluxes and the overall metabolic state of the cell. Additionally, the compound can modulate the activity of enzymes involved in the folate-mediated one-carbon metabolism pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is soluble in water, ethanol, and ether, facilitating its distribution across different cellular compartments. It can interact with transporters that facilitate its uptake and localization within cells, influencing its accumulation and activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . The compound can be directed to specific organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate enzymes and biomolecules within the cell .
Propriétés
IUPAC Name |
(1-amino-2,2-difluorocyclohexyl) formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2/c8-6(9)3-1-2-4-7(6,10)12-5-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIKJRCSVYAPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(N)OC=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


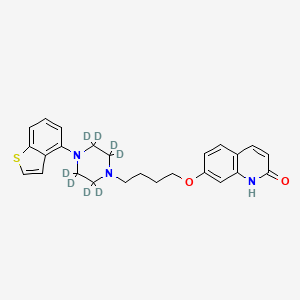
![N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1472545.png)
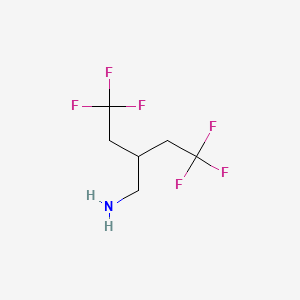
![Ethyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate](/img/structure/B1472547.png)
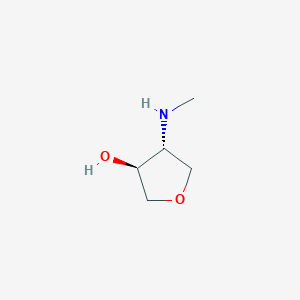
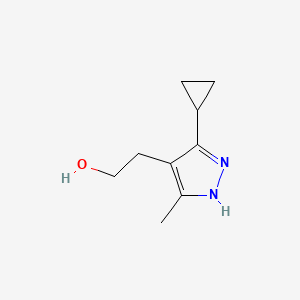
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)
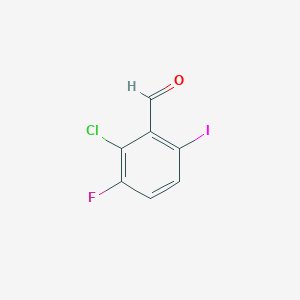
![4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid](/img/structure/B1472552.png)
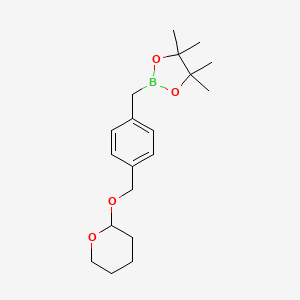
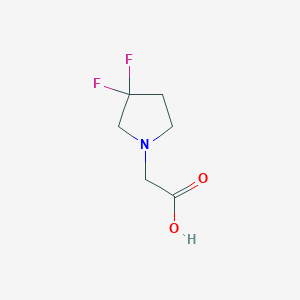
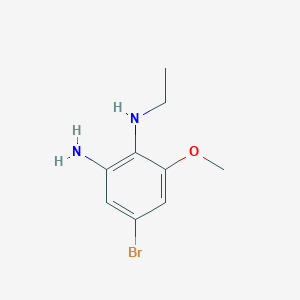
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1472562.png)
